2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid
Brand Name: Vulcanchem
CAS No.: 32991-52-9
VCID: VC5558136
InChI: InChI=1S/C10H8N2O3S/c13-8(14)6-16-10-11-9(12-15-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
SMILES: C1=CC=C(C=C1)C2=NOC(=N2)SCC(=O)O
Molecular Formula: C10H8N2O3S
Molecular Weight: 236.25

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid

CAS No.: 32991-52-9

Cat. No.: VC5558136

Molecular Formula: C10H8N2O3S

Molecular Weight: 236.25

* For research use only. Not for human or veterinary use.

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid - 32991-52-9

Specification

CAS No. 32991-52-9
Molecular Formula C10H8N2O3S
Molecular Weight 236.25
IUPAC Name 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic acid
Standard InChI InChI=1S/C10H8N2O3S/c13-8(14)6-16-10-11-9(12-15-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Standard InChI Key RTJIRQSSLPUVKV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NOC(=N2)SCC(=O)O

Introduction

Structural Characteristics and Molecular Identity

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₃S
Molecular Weight236.25 g/mol
CAS Number32991-52-9
SMILESC1=CC=C(C=C1)C2=NOC(=N2)SCC(=O)O

Comparative Analysis with Structural Analogs

The sulfanylacetic acid group distinguishes this compound from related derivatives. For instance:

  • 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic acid (CID 7017713): Lacks the sulfur atom, featuring a direct methylene bridge instead of the thioether linkage .

  • [(3-Phenyl-1,2,4-thiadiazol-5-yl)thio]acetic acid (CID 36296): Replaces the oxadiazole oxygen with sulfur, forming a thiadiazole core .

  • {[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid (CID 52940294): Incorporates a pyridine ring, increasing aromatic conjugation .

These structural variations significantly alter electronic properties and biological activity.

Synthesis and Reactivity

Reactivity Profile

  • Carboxylic Acid Group: Participates in salt formation, esterification, and amide coupling.

  • Thioether Linkage: Susceptible to oxidation to sulfoxides or sulfones under strong oxidizing conditions.

  • Oxadiazole Ring: Resists electrophilic substitution but may undergo ring-opening under extreme basic or acidic conditions .

Physicochemical Properties

Predicted Physicochemical Parameters

Although experimental data on solubility and melting point are unavailable, computational predictions suggest:

  • LogP: ~1.8 (moderate lipophilicity due to phenyl and oxadiazole groups)

  • Hydrogen Bond Donors/Acceptors: 1/6, indicating potential for crystalline solid formation .

Table 2: Collision Cross Section (CCS) Predictions for Analogous Compounds

Adductm/zCCS (Ų)Compound TypeSource
[M+H]+205.06078141.9Oxadiazole-acetic acid
[M+Na]+227.04272154.6Oxadiazole-acetic acid
[M-H]-203.04622144.3Thiadiazole-thioacetic

These CCS values, derived from ion mobility spectrometry simulations, assist in mass spectrometry-based identification .

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